molecular formula C4H3N5O B8631491 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo-

1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo-

Cat. No.: B8631491
M. Wt: 137.10 g/mol
InChI Key: MEURIILBGSNWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a carbonitrile group attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- typically involves the reaction of cyanuric chloride with appropriate nucleophiles. One common method is the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with amino and hydroxyl groups. The reaction conditions often involve the use of solvents such as dioxane or water, and bases like sodium carbonate to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazines, amines, and hydroxylated derivatives. These products can have varied applications depending on the substituents introduced during the reactions .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to decreased levels of certain metabolites, which can have therapeutic effects in diseases such as schizophrenia and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to act as an enzyme inhibitor and its potential in medicinal chemistry distinguish it from other triazine derivatives .

Properties

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

4-amino-6-oxo-1H-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C4H3N5O/c5-1-2-7-3(6)9-4(10)8-2/h(H3,6,7,8,9,10)

InChI Key

MEURIILBGSNWGD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NC(=NC(=O)N1)N

Origin of Product

United States

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